molecular formula C14H18N2O6S B5725341 N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5725341
M. Wt: 342.37 g/mol
InChI Key: LXTZDHNWAAMIHW-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as BDMC, is a chemical compound that has gained significant attention in the field of scientific research. BDMC is a sulfonamide derivative of 1,3-benzodioxole, which has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and physiological effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth. This compound has been found to reduce the levels of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has been reported to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has several advantages for lab experiments, including its low toxicity and high specificity for cancer cells. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

For N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide research include the development of this compound analogs with improved solubility and bioavailability, investigation of synergistic effects with other anti-cancer and anti-inflammatory agents, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-morpholinyl-2-oxoethylamine in the presence of methanesulfonyl chloride. The reaction takes place in a mixture of dichloromethane and triethylamine, and the resulting product is purified by column chromatography. The yield of the synthesis process is reported to be around 60%.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-23(18,19)16(9-14(17)15-4-6-20-7-5-15)11-2-3-12-13(8-11)22-10-21-12/h2-3,8H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTZDHNWAAMIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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